![molecular formula C18H27BO4 B598162 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1204580-86-8](/img/structure/B598162.png)

2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

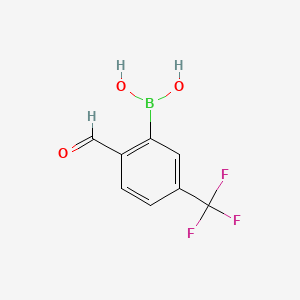

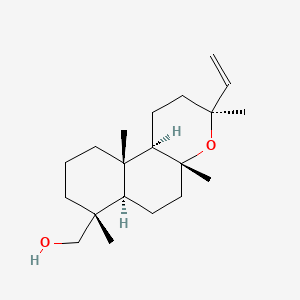

The compound “2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid pinacol ester with the molecular formula C18H27BO4 . It has a molecular weight of 318.2 g/mol . The compound is also known by other names such as “2-Cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester” and has the CAS number 1204580-86-8 .

Molecular Structure Analysis

The compound has a complex structure that includes a cyclobutylmethoxy group and a methoxyphenyl group attached to a boron atom, which is part of a dioxaborolane ring . The dioxaborolane ring is tetramethylated, meaning it has four methyl (CH3) groups attached .Physical And Chemical Properties Analysis

The compound is a solid . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 5 . The exact mass of the compound is 318.2002395 g/mol .科学的研究の応用

Organoboron Compounds in Drug Discovery

Organoboron compounds, such as benzoxaboroles, have been extensively studied for their biological activities and potential applications in drug discovery. Benzoxaboroles, for example, have been identified as compounds with exceptional properties, including biological activity, and are currently under clinical trials. Their ability to bind hydroxyl compounds suggests potential for molecular receptors for sugars and glycoconjugates, indicating their significance in medical research and drug design (Adamczyk-Woźniak et al., 2009).

Modification of Materials

The application of organo-silicon compounds on wood demonstrates the potential of organoboron compounds in modifying material properties. These treatments can significantly increase dimensional stability, durability, and fire resistance, indicating the role of such compounds in enhancing the performance of materials (Mai & Militz, 2004).

Environmental Applications

The study of atmospheric reactivity of methoxyphenols, which share a functional group similarity with the compound , suggests the importance of these compounds in understanding biomass burning and its environmental impacts. Their degradation pathways and the formation of secondary organic aerosol (SOA) have implications for air quality and pollution studies (Liu, Chen, & Chen, 2022).

Advanced Polymer Research

Research into polymethyl methacrylate-based plastic scintillators indicates the potential of organoboron compounds in developing new materials with specific optical properties. These materials find applications in radiation detection, highlighting the relevance of such compounds in creating advanced polymers with specialized functions (Salimgareeva & Kolesov, 2005).

作用機序

Mode of Action

It is known that boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid derivative interacts with a palladium catalyst and an organic halide to form a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the synthesis of complex organic molecules via Suzuki-Miyaura cross-coupling . The downstream effects would depend on the specific molecules being synthesized and their roles in cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its potential use in Suzuki-Miyaura cross-coupling, it may play a role in the synthesis of complex organic molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent and the temperature of the reaction .

特性

IUPAC Name |

2-[2-(cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO4/c1-17(2)18(3,4)23-19(22-17)16-14(20-5)10-7-11-15(16)21-12-13-8-6-9-13/h7,10-11,13H,6,8-9,12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMOBGHHUVYDIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC3CCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718751 |

Source

|

| Record name | 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1204580-86-8 |

Source

|

| Record name | 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)

![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)

![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)

![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)

![Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B598100.png)

![tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598102.png)